Xanthopurpurin

Beschreibung

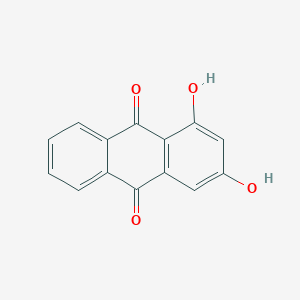

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dihydroxyanthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWWKBNOXTZDQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075431 |

Source

|

| Record name | 9,10-Anthracenedione, 1,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Xanthopurpurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

518-83-2 |

Source

|

| Record name | Xanthopurpurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RBB2G1GQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthopurpurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 270 °C |

Source

|

| Record name | Xanthopurpurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Xanthopurpurin natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of Xanthopurpurin

Introduction

This compound, also known as Purpuroxanthin or 1,3-dihydroxyanthraquinone, is a naturally occurring anthraquinone that has garnered significant interest within the scientific community. It is recognized as an orally active compound with a range of biological activities, including antiviral, anti-inflammatory, and anti-allergic properties.[1] Notably, it has demonstrated efficacy in preventing peanut allergies by suppressing Immunoglobulin E (IgE) production, inhibiting collagen-induced platelet aggregation, and showing antiviral effects against HIV.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, detailed protocols for its isolation and purification, and its role in relevant biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound is predominantly found as a secondary metabolite in various species of higher plants, particularly within the Rubiaceae family. It has also been identified in certain fungi. The primary plant sources are the roots and rhizomes of Rubia species, which have been used for centuries in traditional medicine and as a source of dyes.

Table 1: Principal Natural Sources of this compound

| Kingdom | Family | Species | Part of Organism | Reference(s) |

|---|---|---|---|---|

| Plantae | Rubiaceae | Rubia cordifolia | Roots | [2][3][4] |

| Plantae | Rubiaceae | Rubia akane | Rhizome | [1] |

| Plantae | Rubiaceae | Rubia philippinensis | Roots | [5] |

| Fungi | (Various) | Endophytic Fungi | Fermentation Culture |[6][7] |

Biosynthesis of this compound

In plants of the Rubiaceae family, anthraquinones like this compound are synthesized via the chorismate/o-succinylbenzoic acid (OSB) pathway, a distinct route from the polyketide pathway used by some other organisms.[3][8][9] This pathway combines intermediates from the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The key steps are:

-

Formation of Ring A and B: The shikimate pathway produces chorismate. Chorismate is converted to isochorismate, which then reacts with α-ketoglutarate (from the TCA cycle) to form o-succinylbenzoic acid (OSB).[3] This reaction is catalyzed by OSB synthase.[3] OSB is then activated to its CoA ester, which cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA).[3]

-

Formation of Ring C: The third ring of the anthraquinone core is derived from isopentenyl diphosphate (IPP) or its isomer, dimethylallyl diphosphate (DMAPP).[3][8] In the Rubiaceae, IPP is primarily formed via the MEP pathway.[8] The prenylation of DHNA ultimately leads to the formation of the characteristic tricyclic anthraquinone skeleton.[3]

Isolation and Purification

The isolation of this compound from its natural sources follows a multi-step process involving extraction, fractionation, and chromatographic purification. The specific solvents and techniques may vary, but the general workflow remains consistent.

Experimental Protocols

Protocol 1: Isolation from Rubia cordifolia Roots

This protocol is adapted from methodologies described for the isolation of anthraquinones from Rubia species.[2][4]

1. Extraction:

-

Air-dried and powdered roots of Rubia cordifolia are percolated with an acetone:water (1:1 v/v) mixture at room temperature for 48 hours.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude aqueous residue.

2. Fractionation:

-

The crude residue is successively partitioned in a separatory funnel with ethyl acetate.

-

The ethyl acetate fraction, which contains the majority of the anthraquinones, is collected.

-

The organic fraction is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated in vacuo to yield a dried ethyl acetate extract.

3. Chromatographic Purification:

-

The dried ethyl acetate extract is adsorbed onto silica gel (60-120 mesh).

-

The adsorbed sample is loaded onto a silica gel column packed in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Elution is performed with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (9:1 v/v). Spots are visualized under UV light.

-

Fractions containing the compound with an Rf value corresponding to a this compound standard are pooled.

4. Final Purification and Identification:

-

The pooled fractions are concentrated and may be subjected to further purification by preparative High-Performance Liquid Chromatography (prep-HPLC) if necessary.

-

The structure of the purified compound is confirmed using spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR; ¹H and ¹³C).[2][5]

Quantitative Data

Quantitative yields of this compound can vary significantly based on the plant source, geographic location, harvest time, and the efficiency of the extraction and purification protocol.

Table 2: Reported Yield of this compound

| Source Species | Starting Material | Extraction Method | Yield | Reference |

|---|---|---|---|---|

| Rubia cordifolia | Dried Roots | Acetone:Water (1:1) percolation, followed by column chromatography. | 11 mg | [4] |

| Rubia cordifolia | Water Extract | Bioactivity-guided fractionation using U266 cell line. | Not specified |[2] |

Note: The starting quantity for the 11 mg yield was not specified in the available literature.

Biological Activity and Signaling Pathways

This compound has been shown to modulate specific signaling pathways, contributing to its therapeutic potential. A well-documented activity is its ability to suppress IgE-mediated allergic reactions.

A 2024 study demonstrated that this compound protects against peanut-induced anaphylaxis by inhibiting IgE production.[2] The mechanism involves the downregulation of key genes associated with plasma cell IgE production. This compound significantly reduced IL-4 levels, which is a critical cytokine for B cell class switching to IgE. This led to a reduction in both peripheral and bone marrow IgE-positive B cells. The study identified that this compound regulates the expression of genes such as CCND1, DUSP4, SDC1, ETS1, PTPRC, and IL6R.[2]

Conclusion

This compound is a valuable natural product with well-defined sources, primarily within the Rubia genus. Its biosynthesis proceeds through the established chorismate/OSB pathway. Standard phytochemical techniques involving solvent extraction and chromatography are effective for its isolation, although yields can be modest. The demonstrated biological activities of this compound, particularly its ability to suppress IgE production by modulating specific cellular and genetic pathways, highlight its potential as a lead compound for the development of novel therapeutics for allergic diseases and other conditions. Further research into optimizing isolation protocols and exploring its diverse pharmacological activities is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sustained silencing peanut allergy by this compound is associated with suppression of peripheral and bone marrow IgE-producing B cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Xanthopurpurin and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthopurpurin (1,3-dihydroxyanthraquinone), a naturally occurring anthraquinone found in plants of the Rubia genus, and its synthetic derivatives have garnered significant interest within the scientific community.[1] This interest stems from their diverse and potent biological activities, including antiviral, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core synthetic methodologies for this compound and its derivatives, detailed experimental protocols, and an exploration of their mechanisms of action through various signaling pathways. Quantitative data on synthesis yields and biological activities are systematically presented in tabular format for comparative analysis. Furthermore, key synthetic and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

This compound is a member of the dihydroxyanthraquinone family of compounds, characterized by an anthraquinone core with two hydroxyl groups at the 1 and 3 positions.[1] Its biological significance is underscored by a range of therapeutic potentials. This compound has been shown to exhibit antiviral effects against HIV and rotavirus, inhibit IgE production in the context of allergic reactions, and demonstrate a strong inhibitory effect on collagen-induced platelet aggregation.[2] Moreover, this compound and its derivatives have displayed cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation in drug development.[3][4]

This guide aims to serve as a technical resource for researchers by consolidating the available information on the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound (1,3-Dihydroxyanthraquinone)

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol with phthalic anhydride. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, or a solid acid catalyst.

Friedel-Crafts Acylation using a Lewis Acid Catalyst

This method, adapted from the synthesis of fluorescein, a structurally related compound, utilizes zinc chloride as a catalyst to promote the electrophilic aromatic substitution reaction between resorcinol and phthalic anhydride.[5]

Reaction Scheme:

Figure 1: Synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol:

-

Materials:

-

Phthalic anhydride (1.0 eq)

-

Resorcinol (2.0 eq)

-

Anhydrous zinc chloride (0.5 eq)

-

Concentrated hydrochloric acid

-

10% Sodium hydroxide solution

-

Distilled water

-

-

Procedure:

-

Grind phthalic anhydride and resorcinol together and place the mixture in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture in an oil bath to an internal temperature of 180 °C.

-

Carefully add anhydrous zinc chloride in small portions while stirring.

-

Continue heating at 180 °C with occasional stirring for 45-90 minutes, or until the mixture becomes too viscous to stir.

-

Allow the dark red solid mass to cool to room temperature.

-

To the cooled reaction mixture, add a 10% sodium hydroxide solution and stir until the solid dissolves, forming the disodium salt of this compound.

-

Filter the solution if necessary to remove any insoluble impurities.

-

Slowly add concentrated hydrochloric acid to the filtrate with stirring until the precipitation of the orange-red this compound is complete.

-

Collect the precipitate by vacuum filtration, wash thoroughly with distilled water, and dry in a desiccator.

-

Green Synthesis using Solid Acid Catalysts

Recent advancements have focused on developing more environmentally friendly synthetic routes. The use of solid acid catalysts in a solvent-free setting offers a promising alternative to traditional Lewis acid catalysis.

Experimental Protocol:

-

Materials:

-

Phthalic anhydride (1.0 eq)

-

Resorcinol (1.0 eq)

-

Solid acid catalyst (e.g., Zirconium Phosphotungstate - ZrPW)

-

-

Procedure:

-

Thoroughly grind phthalic anhydride, resorcinol, and the solid acid catalyst together in a mortar and pestle.

-

Transfer the mixture to a reaction vessel and heat under solvent-free conditions for a specified time and temperature (optimization may be required).

-

After cooling, the product can be isolated and purified by appropriate methods such as column chromatography.

-

Table 1: Synthesis Yields of 1,3-Dihydroxyanthraquinone using Solid Acid Catalysts

| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| ZrPW | 3 | 150 | 78 |

| TiPW | 3 | 150 | 75 |

| SnPW | 3 | 150 | 72 |

| 12-TPA/ZrO2 | 3 | 150 | 68 |

| 12-TPA/TiO2 | 3 | 150 | 65 |

| 12-TPA/SnO2 | 3 | 150 | 62 |

Data adapted from a study on green synthesis of anthraquinone derivatives.

Synthesis of this compound Derivatives

The biological activity of this compound can be modulated by the introduction of various functional groups onto the anthraquinone core. Common derivatization strategies include O-alkylation and amination.

O-Alkylated Derivatives

Alkylation of the hydroxyl groups of this compound can be achieved by reacting it with an appropriate alkyl halide in the presence of a base.

Reaction Scheme:

Figure 2: General scheme for O-alkylation of this compound.

Experimental Protocol (General):

-

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., ethyl bromide, benzyl chloride) (2.2 eq)

-

Potassium carbonate (K2CO3) or other suitable base (excess)

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

-

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution and stir.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.

-

Amino Derivatives

Amino groups can be introduced onto the this compound scaffold, often via nucleophilic substitution reactions on a suitably activated precursor or through direct amination methods.

Reaction Scheme (Conceptual):

Figure 3: General scheme for the synthesis of amino-Xanthopurpurin derivatives.

Experimental Protocol (Adapted from 1,4-dihydroxyanthraquinone amination): [6]

-

Materials:

-

This compound (or a suitable precursor) (1.0 eq)

-

Amine (e.g., butylamine) (excess)

-

Iodobenzene diacetate [PhI(OAc)2] (as catalyst)

-

Solvent (e.g., Dichloromethane)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add the amine and the catalyst to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amino derivative.

-

Signaling Pathways and Biological Activities

This compound and its derivatives exert their biological effects by modulating various cellular signaling pathways.

Inhibition of IgE Production

This compound has been shown to suppress the production of Immunoglobulin E (IgE), a key mediator in allergic responses. This effect is achieved through the regulation of gene expression in plasma cells.

Figure 4: Signaling pathway of this compound in the inhibition of IgE production.

Antiviral Activity

This compound exhibits antiviral activity against both HIV and rotavirus. While the precise mechanisms are still under investigation, it is proposed that this compound may interfere with key viral enzymes or proteins.

-

Anti-HIV Activity: Many anthraquinones are known to inhibit HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[1] It is hypothesized that this compound may act through a similar mechanism.

-

Anti-Rotavirus Activity: this compound may exert its anti-rotavirus effect by interacting with viral proteins essential for replication, such as the non-structural protein NSP5, which is involved in the formation of viral factories (viroplasms).[7][8]

Figure 5: Proposed antiviral mechanisms of action for this compound.

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of collagen-induced platelet aggregation. This effect is likely mediated through the inhibition of the glycoprotein VI (GPVI) receptor, a primary signaling receptor for collagen on the platelet surface.[9]

Figure 6: Proposed mechanism of this compound in inhibiting collagen-induced platelet aggregation.

Quantitative Biological Activity Data

The following table summarizes the reported cytotoxic activities of this compound and some of its derivatives against various human cancer cell lines.

Table 2: Cytotoxicity of this compound and its Derivatives (IC50 values in µM)

| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) |

| This compound | 15.75 | 14.65 | - | - | - |

| Amino Derivative 1 | 1.1 | 13.0 | - | - | - |

| Amino Derivative 2 | 3.0 | - | - | - | - |

| Amino Derivative 3 | - | - | 1.1 | - | - |

Note: Data compiled from multiple sources. '-' indicates data not available. The specific structures of the amino derivatives are detailed in the cited literature.[3][4][10]

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. The synthetic routes outlined in this guide, particularly the environmentally benign methods using solid acid catalysts, provide a solid foundation for the further exploration and development of these molecules. The elucidation of their mechanisms of action in various signaling pathways opens new avenues for targeted drug design. The quantitative data presented herein underscores the potency of these compounds and highlights the need for continued research to fully characterize their structure-activity relationships and to advance the most promising candidates toward clinical applications.

References

- 1. Anthraquinones as a new class of antiviral agents against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic effect of 1,3-dihydroxy-9,10-anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Inhibition of Human Atherosclerotic Plaque–Induced Platelet Activation by Dimeric GPVI-Fc and Anti-GPVI Antibodies: Functional and Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Recombinant Rotaviruses Rescued by Reverse Genetics Reveal the Role of NSP5 Hyperphosphorylation in the Assembly of Viral Factories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rotavirus Induces Formation of Remodeled Stress Granules and P Bodies and Their Sequestration in Viroplasms To Promote Progeny Virus Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease [frontiersin.org]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of Xanthopurpurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Xanthopurpurin (1,3-dihydroxyanthraquinone), a naturally occurring anthraquinone with potential applications in drug development. This document details its spectral characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering valuable data and experimental insights for researchers in the field.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 7.81 | d | 8.5 |

| H-2 | 7.73 | d | 2.5 |

| H-5 | 7.67 | t | 7.7 |

| H-8 | 7.67 | t | 7.7 |

| H-7 | 7.30 | d | 8.5 |

| H-6 | 7.30 | d | 8.5 |

| 1-OH | 11.95 | s | - |

| 3-OH | 11.00 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-9 | 189.5 |

| C-10 | 181.5 |

| C-1 | 165.8 |

| C-3 | 161.9 |

| C-4a | 135.2 |

| C-8a | 134.8 |

| C-7 | 133.5 |

| C-5a | 133.0 |

| C-6 | 124.5 |

| C-8 | 119.8 |

| C-5 | 119.3 |

| C-9a | 116.0 |

| C-2 | 108.9 |

| C-4 | 108.3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound was recorded in ethanol.

Table 3: UV-Vis Spectroscopic Data for this compound in Ethanol [2]

| Wavelength (λmax) | Absorbance |

| ~430 nm | - |

| ~300 nm | - |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is typically obtained using a potassium bromide (KBr) pellet. The following table lists the characteristic absorption bands for dihydroxyanthraquinones.

Table 4: Characteristic IR Absorption Bands for Dihydroxyanthraquinones

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3400 - 3200 | O-H stretching (phenolic) |

| 1670 - 1630 | C=O stretching (quinone) |

| 1600 - 1580 | C=C stretching (aromatic) |

| 1300 - 1200 | C-O stretching (phenol) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of this compound by identifying the chemical environment of its protons and carbons.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[3]

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.51 ppm.[3]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Materials:

-

This compound sample

-

Ethanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in spectroscopic grade ethanol of a known concentration.

-

From the stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the blank solvent (ethanol) and place it in the reference beam path.

-

Fill another quartz cuvette with the blank solvent and place it in the sample beam path to record a baseline.

-

Replace the blank in the sample beam path with the cuvette containing the this compound solution.

-

Record the absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Materials:

-

This compound sample (dry)

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of dry this compound sample (1-2 mg) and about 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This is crucial to minimize light scattering.

-

Transfer a portion of the powdered mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Measurement:

-

Place the KBr pellet containing the sample in the sample holder within the spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Xanthopurpurin Biosynthesis Pathway in Rubia tinctorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthopurpurin, a dihydroxyanthraquinone found in the roots of Rubia tinctorum (madder), is a compound of interest for its potential pharmacological activities. Its biosynthesis is intricately linked to the broader anthraquinone metabolic network within the plant. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, relevant intermediates, and regulatory signaling cascades. The document includes quantitative data on related compounds, comprehensive experimental protocols for pathway analysis, and visualizations of the core biochemical and signaling pathways to support further research and drug development endeavors.

The Core Biosynthetic Pathway of Anthraquinones

The biosynthesis of the anthraquinone skeleton in Rubia tinctorum is a complex process that merges two primary metabolic routes: the shikimate pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] Rings A and B of the anthraquinone structure originate from chorismate, a key intermediate of the shikimate pathway, via o-succinylbenzoic acid (OSB).[1] Ring C is derived from isopentenyl diphosphate (IPP), which is synthesized through the MEP pathway.[3][4]

The initial steps involve the conversion of chorismate to o-succinylbenzoic acid, catalyzed by a series of enzymes including isochorismate synthase (ICS), o-succinylbenzoate synthase (OSBS), and o-succinylbenzoate-CoA ligase (OSBL).[1] The subsequent cyclization and aromatization reactions lead to the formation of the core anthraquinone structure.

From Munjistin to this compound

This compound (1,3-dihydroxyanthraquinone) is understood to be formed from its carboxylated precursor, munjistin (1,3-dihydroxy-2-carboxyanthraquinone).[5][6] This transformation occurs via a decarboxylation reaction. While this conversion is well-documented, a specific enzyme, "munjistin decarboxylase," has not been definitively isolated or characterized in Rubia tinctorum. The reaction may occur spontaneously to some extent, particularly during the drying of the roots, or it may be facilitated by a yet-unidentified enzyme.[5][6]

Quantitative Data

The concentration of anthraquinones in Rubia tinctorum can vary based on factors such as plant age, cultivar, and environmental conditions.[7] The following tables summarize available quantitative data for key compounds and gene expression changes related to the this compound biosynthesis pathway.

Table 1: Anthraquinone Content in Rubia tinctorum Roots

| Compound | Concentration (mg/g dry weight) | Method of Quantification |

| Munjistin | 6.2 | HPLC |

| This compound | Not explicitly quantified, present as a decarboxylation product of munjistin. | HPLC-MS |

| Alizarin | 6.1 - 11.8 | HPLC |

| Total Anthraquinones | ~2% of root dry weight | Gravimetric/Spectrophotometric |

Table 2: Gene Expression Changes in Response to Elicitation

| Gene | Elicitor | Fold Change in Expression | Plant Material |

| Isochorismate Synthase (ICS) | Methyl Jasmonate (MeJA) | Increased | Rubia cell/hairy root cultures |

| o-Succinylbenzoate Synthase (OSBS) | Methyl Jasmonate (MeJA) | Increased | Rubia cell/hairy root cultures |

| o-Succinylbenzoate-CoA Ligase (OSBL) | Methyl Jasmonate (MeJA) | Increased | Rubia cell/hairy root cultures |

Regulatory Signaling Pathways

The biosynthesis of anthraquinones, including the precursors to this compound, is regulated by complex signaling pathways, often triggered by external stimuli known as elicitors. Methyl jasmonate (MeJA) and chitosan are two well-studied elicitors that enhance anthraquinone production.[8][9]

Jasmonate Signaling Pathway

Methyl jasmonate (MeJA) is a plant hormone that plays a crucial role in defense responses and the regulation of secondary metabolism. The signaling cascade is initiated by the conversion of JA-Isoleucine (JA-Ile), which then binds to the F-box protein COI1, a component of the SCFCOI1 ubiquitin E3 ligase complex.[5] This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of target genes, including those in the anthraquinone biosynthesis pathway like ICS and OSBS.[5]

Chitosan Signaling Pathway

Chitosan, a derivative of chitin, is a potent biotic elicitor. Its perception at the plant cell surface, likely through receptor-like kinases, triggers a downstream signaling cascade.[2] This cascade often involves an influx of Ca2+ ions into the cytoplasm, which acts as a secondary messenger. The increase in cytosolic Ca2+ is sensed by calcium-dependent protein kinases (CDPKs) and other calcium-binding proteins.[3] These activated kinases can then phosphorylate target proteins, including transcription factors (e.g., WRKY family members), leading to the upregulation of defense-related genes, including those involved in anthraquinone biosynthesis.[2]

Experimental Protocols

Extraction and Quantification of this compound and Munjistin

This protocol describes the extraction and subsequent quantification of anthraquinones from Rubia tinctorum roots using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried and finely powdered roots of Rubia tinctorum

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Munjistin and this compound analytical standards

-

Syringe filters (0.45 µm)

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Extraction: a. Weigh approximately 1 gram of powdered root material into a flask. b. Add 20 mL of methanol and sonicate for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 10 minutes. d. Collect the supernatant. Repeat the extraction process on the pellet twice more. e. Combine the supernatants and evaporate to dryness under vacuum. f. Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).

-

HPLC Analysis: a. Sample Preparation: Filter the re-dissolved extract through a 0.45 µm syringe filter. b. Standard Preparation: Prepare stock solutions of munjistin and this compound standards in methanol. Create a series of dilutions to generate a calibration curve. c. Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

- Flow Rate: 1.0 mL/min

- Column Temperature: 25 °C

- Detection Wavelength: 254 nm and 280 nm

- Injection Volume: 10 µL d. Quantification: Identify the peaks for munjistin and this compound in the sample chromatogram by comparing retention times with the analytical standards. Calculate the concentration based on the peak area and the standard calibration curve.

Inferred Spectrophotometric Assay for o-Succinylbenzoate Synthase (OSBS) Activity

Materials:

-

Plant protein extract from Rubia tinctorum (e.g., from young roots or cell cultures)

-

(1R,6R)-6-hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate (SHCHC) - Note: This substrate is not commercially available and typically needs to be synthesized enzymatically in situ.

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂

-

UV-transparent microplate or cuvettes

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Plant Extract: a. Homogenize fresh plant tissue in an extraction buffer (e.g., Tris-HCl with protease inhibitors) on ice. b. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4 °C to pellet cell debris. c. The supernatant contains the crude protein extract. Determine the total protein concentration (e.g., using a Bradford assay).

-

Enzyme Assay: a. Prepare the reaction buffer and equilibrate to the desired assay temperature (e.g., 30-37 °C). b. In a cuvette or microplate well, add the reaction buffer. c. Add a specific amount of the plant protein extract. d. To initiate the reaction, add the SHCHC substrate. e. Immediately place the cuvette/plate in the spectrophotometer and monitor the increase in absorbance at a wavelength specific for OSB (to be determined experimentally, likely in the UV range) for 5-10 minutes. f. Control: Run a parallel reaction without the plant extract to measure the rate of spontaneous SHCHC degradation. g. Calculation: The rate of the enzymatic reaction is the change in absorbance over time, corrected for the non-enzymatic rate. Enzyme activity can be expressed in units per mg of protein.

Experimental Workflow for Pathway Investigation

The elucidation of a biosynthetic pathway like that of this compound involves a multi-step, integrated approach. The following workflow outlines the key stages of such an investigation.

Conclusion

The biosynthesis of this compound in Rubia tinctorum is an integral part of the plant's complex secondary metabolism. Understanding this pathway, from the initial precursors in central metabolism to the final enzymatic conversions and its regulation by signaling molecules, is crucial for biotechnological applications and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this pathway for the enhanced production of this compound and other valuable anthraquinones. Future research should focus on the definitive identification of the enzyme responsible for the decarboxylation of munjistin and a more detailed quantitative analysis of the flux through the pathway under various conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 4. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. scispace.com [scispace.com]

A Technical Guide to the Mechanism of Action of Xanthopurpurin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthopurpurin (1,3-dihydroxy-9,10-anthraquinone) is a naturally occurring anthraquinone found in the roots and rhizomes of plants from the Rubia genus, such as Rubia akane and Rubia philippinensis.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-allergic, antiviral, and anti-platelet aggregation properties.[1][3] This document provides an in-depth technical overview of the known mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its effects on cellular pathways. The primary focus is on its anti-proliferative and immunomodulatory functions, offering a resource for professionals engaged in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily targeting pathways involved in cell proliferation, survival, and immune response.

Anti-Proliferative and Cytotoxic Effects

This compound demonstrates selective cytotoxicity against a range of human cancer cell lines while showing significantly lower toxicity towards normal cells.[2] Its anti-cancer activity is primarily attributed to the induction of apoptosis, a programmed cell death pathway. While the precise upstream targets are still under full investigation, the mechanism likely mirrors that of other structurally related anthraquinones, which are known to modulate key signaling cascades like the PI3K/AKT pathway, leading to the activation of the intrinsic apoptotic cascade.[4]

The proposed pathway involves the inhibition of survival signals, leading to a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This dysregulation compromises mitochondrial integrity, triggering the release of cytochrome c and subsequent activation of executioner caspases, ultimately leading to cell death.[4]

Caption: Proposed mechanism for this compound-induced apoptosis in cancer cells.

Modulation of Allergic Responses

This compound has demonstrated significant potential in mitigating IgE-mediated allergic reactions.[5] It directly suppresses IgE production from B cells in a dose-dependent manner.[5][6] This action is linked to several molecular events:

-

Epigenetic Regulation: this compound treatment increases the DNA methylation of the IL-4 gene promoter.[7][8] Since IL-4 is a critical cytokine for IgE class switching, this epigenetic silencing reduces IL-4 expression, thereby decreasing IgE production.[8]

-

Gene Expression Modulation: RNA-Seq analysis of human myeloma U266 cells treated with this compound revealed significant changes in the expression of genes crucial for plasma cell function and IgE production.[5][6][7] Specifically, it down-regulates CCND1, SDC1, IL6R, and ETS1, while up-regulating DUSP4 and PTPRC.[5][6][7] This coordinated gene regulation disrupts the molecular machinery required for sustained IgE synthesis.

Caption: Signaling pathway for this compound's suppression of IgE production.

Other Biological Activities

-

Antiviral Effects: this compound exhibits inhibitory activity against HIV and rotavirus.[1] In MA104 cells infected with rotavirus, it enhances virus-induced apoptosis, thereby suppressing viral proliferation.[1][3]

-

Anti-platelet Aggregation: The compound strongly inhibits collagen-induced platelet aggregation in washed rabbit platelets, suggesting a potential role in thrombosis prevention.[1][3]

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| MDA-MB-231 | Human Breast Adenocarcinoma | 14.65 ± 1.45 | [2] |

| MCF7 | Human Breast Adenocarcinoma | 15.75 ± 1.00 | [2] |

| DU-145 | Human Prostate Carcinoma | 29 | [1] |

| B16F10 | Murine Melanoma | 23.71 ± 1.71 | [2] |

| SK-MEL-5 | Human Melanoma | 19.56 ± 0.54 | [2] |

| MDCK | Normal Kidney Epithelial | 67.89 ± 1.02 | [2] |

Table 2: Effect of this compound on IgE Production and Gene Expression

| Parameter | System | Effect | Quantitative Value | Citation |

| IgE Production | U266 Human Myeloma Cells | Inhibition (IC₅₀) | ~10 µg/mL | [5][9] |

| CCND1, SDC1, IL6R, ETS1 | U266 Human Myeloma Cells | Gene Expression | Down-regulated | [5][6][7] |

| DUSP4, PTPRC | U266 Human Myeloma Cells | Gene Expression | Up-regulated | [5][6][7] |

| HIV Inhibition | CEM-GFP Cells | Inhibition | 42% at 15 µg/mL | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound's mechanism of action.

Cytotoxicity Assessment via MTT Assay

This protocol is adapted from methodologies used to evaluate the cytotoxicity of anthraquinone derivatives.[2]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Workflow Diagram:

Caption: Standard experimental workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF7) in 96-well flat-bottom plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

-

Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of this compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

IgE Production Assay in U266 Cells

This protocol is based on the methods described for assessing the effect of this compound on IgE production.[5][6]

Objective: To quantify the inhibitory effect of this compound on IgE secretion from the human myeloma cell line U266.

Methodology:

-

Cell Culture: Culture U266 cells, which constitutively secrete human IgE, in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. Maintain cells at a density between 1 × 10⁵ and 1 × 10⁶ cells/mL.

-

Treatment: Seed U266 cells in 24-well plates at a density of 2 × 10⁵ cells/mL. Immediately treat with various concentrations of this compound (e.g., 2.5 to 40 µg/mL).[1]

-

Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Supernatant Collection: After incubation, centrifuge the cell suspension to pellet the cells. Collect the cell-free supernatant, which contains the secreted IgE.

-

Cell Viability: Assess cell viability in the pellets using a method such as Trypan Blue exclusion to ensure the observed effects on IgE are not due to cytotoxicity.[5][9]

-

IgE Quantification (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody (e.g., mouse anti-human IgE) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Add diluted supernatants and human IgE standards to the wells and incubate for 2 hours.

-

Wash the plate and add a detection antibody (e.g., biotinylated goat anti-human IgE).

-

After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Finally, add a substrate solution (e.g., TMB) and stop the reaction with stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm.

-

-

Analysis: Construct a standard curve from the IgE standards and use it to determine the concentration of IgE in the cell supernatants. Calculate the percentage inhibition of IgE production relative to the untreated control.

Conclusion and Future Directions

This compound is a multi-faceted natural compound with well-defined mechanisms of action in cancer and allergy. Its ability to selectively induce apoptosis in cancer cells and suppress IgE production via epigenetic and transcriptional regulation highlights its therapeutic potential. The quantitative data and established protocols provided herein serve as a foundation for further investigation.

Future research should focus on:

-

Target Deconvolution: Identifying the direct molecular targets of this compound, such as specific kinases or transcription factors, to fully elucidate its upstream mechanism.

-

In Vivo Efficacy: Expanding pre-clinical studies in animal models for various cancers to validate the in vitro findings.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

-

Synergistic Combinations: Investigating the potential of this compound in combination with existing chemotherapeutic or immunomodulatory agents to enhance efficacy and overcome resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:518-83-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Sustained silencing peanut allergy by this compound is associated with suppression of peripheral and bone marrow IgE-producing B cell [frontiersin.org]

- 6. Sustained silencing peanut allergy by this compound is associated with suppression of peripheral and bone marrow IgE-producing B cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sustained silencing peanut allergy by this compound is associated with suppression of peripheral and bone marrow IgE-producing B cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Xanthopurpurin: A Technical Guide on Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction: Xanthopurpurin, also known as Purpuroxanthin, is a naturally occurring anthraquinone found in the roots and rhizomes of plants from the Rubia genus, such as Rubia cordifolia and Rubia akane.[1][2] Structurally, it is 1,3-dihydroxyanthraquinone.[2] This compound has garnered significant scientific interest due to its diverse and potent biological activities. Preclinical studies have demonstrated its potential in a range of therapeutic areas, including allergy, oncology, and virology. This document provides a comprehensive overview of the current scientific understanding of this compound's pharmacological effects, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of biological activities, with the most extensively studied being its anti-allergic, anticancer, and antiviral effects.

Anti-allergic and Immunomodulatory Effects

The most well-documented activity of this compound is its ability to suppress Immunoglobulin E (IgE)-mediated allergic reactions.[3][4] It has shown significant promise in the context of food allergies, particularly peanut allergy.[1][3]

Mechanism of Action: this compound's anti-allergic effects are primarily mediated through the suppression of IgE production by plasma B cells.[3][4] In vitro studies using the human myeloma U266 cell line, which constitutively produces IgE, demonstrated that this compound inhibits IgE production in a dose-dependent manner.[3][5] This is achieved without inducing cytotoxicity at effective concentrations.[3][6]

Further mechanistic studies revealed that this compound modulates the expression of several key genes involved in plasma cell function and IgE production. RNA-Seq and subsequent qRT-PCR validation showed that this compound treatment leads to the downregulation of CCND1, SDC1, and IL6R, and the upregulation of DUSP4, ETS1, and PTPRC.[3][5] Additionally, this compound has been shown to increase the methylation of the IL-4 promoter, a critical cytokine involved in IgE class switching.[3][4]

In vivo studies using a peanut-allergic mouse model confirmed these findings. Oral administration of this compound significantly reduced peanut-specific IgE levels, lowered plasma histamine, and protected mice from anaphylactic reactions upon challenge.[1][3] The treatment also led to a reduction in the number of IgE-positive B cells in both peripheral blood and bone marrow.[3][4]

Anticancer Activity

This compound has demonstrated selective cytotoxic properties against various cancer cell lines.[7] This suggests its potential as a lead compound for the development of novel anticancer agents.

Mechanism of Action: The primary mechanism evaluated is cytotoxicity, leading to the inhibition of cancer cell survival and proliferation. Studies have shown significant activity against human breast adenocarcinoma (MDA-MB-231 and MCF7), human prostate cancer (DU-145), and melanoma (SK-MEL-5, B16F10) cell lines.[1][7] Notably, this compound displayed favorable selectivity, showing significantly lower toxicity towards normal kidney epithelial cells (MDCK) compared to cancer cells.[7] For instance, its selectivity index against the highly sensitive MDA-MB-231 breast cancer cell line was high, indicating it is more toxic to cancer cells than normal cells.[7] While the precise molecular targets are not fully elucidated, the activity of related anthraquinones often involves mechanisms like DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.[8][9]

Antiviral Effects

This compound has been identified as having inhibitory effects against multiple viruses.

Mechanism of Action:

-

Human Immunodeficiency Virus (HIV): In a study screening Indian medicinal plants, this compound showed a 42% inhibition of HIV-1 in CEM-GFP cells at a concentration of 15 μg/mL.[1][10]

-

Rotavirus: this compound is effective against rotavirus in MA104 cells. Its mechanism involves enhancing virus-mediated apoptosis while simultaneously suppressing viral proliferation.[1][11]

Anti-platelet Aggregation

The compound exhibits strong inhibitory effects on platelet aggregation, suggesting potential applications in cardiovascular health.

Mechanism of Action: this compound demonstrates potent, specific inhibition of collagen-induced platelet aggregation in washed rabbit platelets.[1][11] This is distinct from the activity of other related compounds like mollugin, which also inhibits arachidonic acid-induced aggregation.[11] This specificity suggests a targeted interaction with the collagen receptor pathway on platelets.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Human Breast Adenocarcinoma | 14.65 ± 1.45 | [7] |

| SK-MEL-5 | Human Melanoma | 23.71 ± 1.71 | [7] |

| DU-145 | Human Prostate Carcinoma | 29 | [1] |

| B16F10 | Murine Melanoma | 22.84 ± 0.58 | [7] |

| MCF7 | Human Breast Adenocarcinoma | 55 | [1] |

| MDCK (Normal) | Kidney Epithelial Cells | 67.89 ± 1.02 |[7] |

Table 2: In Vitro Anti-allergic and Antiviral Activity of this compound

| Activity | Cell Line / Model | Metric | Value | Concentration | Reference |

|---|---|---|---|---|---|

| IgE Inhibition | Human Myeloma U266 | IC50 | 9 µg/mL | N/A | [3] |

| HIV-1 Inhibition | CEM-GFP cells | % Inhibition | 42% | 15 µg/mL | [1][10] |

| Anti-platelet | Washed Rabbit Platelets | Effect | Strong Inhibition | Not specified |[1][11] |

Table 3: In Vivo Anti-allergic Effects of this compound in a Murine Model

| Animal Model | Treatment | Key Outcomes | Reference |

|---|

| Peanut-allergic C3H/HeJ mice | 200-400 µ g/mouse/day (p.o.) for 4 weeks | >80% reduction in peanut-specific IgE; Significantly reduced plasma histamine; Protection against anaphylactic reactions. |[1][3] |

Detailed Experimental Protocols

Inhibition of IgE Production Assay (In Vitro)

-

Cell Line: Human myeloma U266 cell line, which constitutively secretes IgE.[3][5]

-

Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell cultures at various concentrations (e.g., 2.5 to 40 µg/mL).[3][10] An untreated control group receives only the vehicle.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Measurement of IgE: The cell culture supernatant is collected, and the concentration of human IgE is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[3][6]

-

Viability Assay: To ensure the observed IgE reduction is not due to cell death, a viability assay (e.g., Trypan Blue exclusion or MTT) is performed in parallel.[3][6]

Cytotoxicity (MTT) Assay

-

Cell Lines: Various cancer cell lines (e.g., MDA-MB-231, DU-145) and a normal control cell line (e.g., MDCK) are used.[7]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of this compound for a defined period (e.g., 96 hours).[1]

-

MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).

-

Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage relative to the untreated control cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7]

Peanut Allergy Murine Model (In Vivo)

-

Animal Model: C3H/HeJ mice are commonly used as they are high IgE-producers.[1][3]

-

Sensitization: Mice are sensitized to peanuts, typically through intraperitoneal or oral administration of peanut extract along with an adjuvant like cholera toxin or alum to induce a strong allergic response.

-

Treatment: Following sensitization, mice are divided into groups. The treatment group receives this compound orally (e.g., 200-400 µ g/day ) for a set period (e.g., 4 weeks).[1][3] The control group receives a vehicle.

-

Challenge: After the treatment period, mice are challenged with a high dose of peanut extract to induce an anaphylactic reaction.

-

Endpoint Measurement:

-

Symptom Scores & Body Temperature: Mice are monitored for clinical signs of anaphylaxis (e.g., reduced activity, puffiness, scratching), and core body temperature is measured as a key indicator of anaphylactic shock.[5]

-

Blood Collection: Blood samples are collected before and after challenge to measure levels of peanut-specific IgE (by ELISA) and plasma histamine.[3][5]

-

Flow Cytometry: Spleen and bone marrow cells can be isolated to analyze the population of IgE+ B cells.[3][4]

-

Conclusion

This compound is a promising natural anthraquinone with a compelling profile of pharmacological activities. The evidence is particularly strong for its role as a potent inhibitor of IgE-mediated allergic responses, with a clear mechanism involving the suppression of IgE production and modulation of key immune-related genes. Its selective cytotoxicity against a range of cancer cell lines, coupled with lower toxicity to normal cells, marks it as a valuable candidate for further oncology research. Additionally, its antiviral and anti-platelet aggregation properties broaden its therapeutic potential. Future research should focus on detailed mechanistic studies for its anticancer and antiviral effects, as well as preclinical safety, pharmacokinetic, and pharmacodynamic studies to pave the way for potential clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,3-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Sustained silencing peanut allergy by this compound is associated with suppression of peripheral and bone marrow IgE-producing B cell [frontiersin.org]

- 4. Sustained silencing peanut allergy by this compound is associated with suppression of peripheral and bone marrow IgE-producing B cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sustained silencing peanut allergy by this compound is associated with suppression of peripheral and bone marrow IgE-producing B cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound | CAS:518-83-2 | Manufacturer ChemFaces [chemfaces.com]

In-Depth Technical Guide: Antiviral Activity of a Xanthopurpurin-Containing Extract Against Rotavirus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rotavirus remains a leading cause of severe dehydrating gastroenteritis in young children worldwide, and the development of effective antiviral therapies is a critical public health objective. Research into natural compounds has identified the aerial part of Rubia cordifolia as a source of potent anti-rotavirus activity. This technical guide consolidates the current scientific findings on the antiviral properties of an aqueous extract of Rubia cordifolia aerial part (RCAP), in which Xanthopurpurin , along with Vanillic Acid, has been identified as a major bioactive component. The primary mechanism of action appears to be the inhibition of rotavirus multiplication by accelerating virus-induced apoptosis in host cells. This document provides a detailed overview of the experimental methodologies, quantitative data, and proposed mechanisms of action for the benefit of researchers and professionals in the field of antiviral drug development.

Introduction

The quest for novel antiviral agents has led to the investigation of various natural products. An aqueous extract from the aerial parts of Rubia cordifolia (RCAP) has demonstrated significant efficacy against rotavirus in vitro.[1][2][3] Chemical analysis of this extract identified this compound, an anthraquinone, as one of the principal compounds responsible for this antiviral effect.[1][2][3] This guide focuses on the experimental evidence supporting the anti-rotaviral activity of this this compound-containing extract.

Quantitative Data Summary

The antiviral and cytotoxic activities of the RCAP extract were evaluated in MA-104 (monkey kidney epithelial) cells. The following tables summarize the key quantitative findings from the primary research. It is important to note that these data pertain to the complete aqueous extract, not to isolated this compound.

Table 1: Cytotoxicity of Rubia cordifolia Aerial Part (RCAP) Extract on MA-104 Cells

| RCAP Extract Concentration (mg/mL) | Cell Viability (%) |

| 0 (Control) | 100 |

| 0.12 | ~100 |

| 0.24 | ~100 |

| 0.49 | ~100 |

| 0.98 | ~100 |

| 1.95 | ~100 |

| 3.91 | ~100 |

| 7.81 | ~100 |

| 15.63 | ~95 |

| 31.25 | ~90 |

| 62.5 | ~85 |

| 125 | ~80 |

Data extrapolated from figures in Sun et al., 2016.

Table 2: Antiviral Activity of RCAP Extract on Rotavirus-Infected MA-104 Cells (Post-treatment Assay)

| RCAP Extract Concentration (mg/mL) | Infected Cell Viability (%) | Viral Load (Relative Quantification by qPCR) |

| 0 (Virus Control) | ~60 | High |

| 0.12 | ~60 | High |

| 0.24 | ~60 | High |

| 0.49 | ~55 | Medium-High |

| 0.98 | ~50 | Medium |

| 1.95 | ~45 | Medium-Low |

| 3.91 | ~40 | Low |

| 7.81 | ~35 | Very Low |

| 15.63 | ~30 | Undetectable |

Data extrapolated from figures in Sun et al., 2016. Viral load became undetectable by the colloidal gold method at concentrations of 15.63 mg/mL and higher.[2][3]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which the this compound-containing RCAP extract inhibits rotavirus replication is by accelerating virus-induced apoptosis in the host cells.[1][2][3] DAPI (4′,6-diamidino-2-phenylindole) staining of rotavirus-infected MA-104 cells treated with the extract showed classic signs of apoptosis, such as nuclear fragmentation and chromatin condensation.[2][3] This effect was dose-dependent and was not observed in uninfected cells treated with the extract, indicating that the extract enhances a pre-existing viral-induced apoptotic process rather than being cytotoxic itself at effective concentrations.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments performed to evaluate the antiviral activity of the RCAP extract.

Cell Culture and Virus Propagation

-

Cell Line: MA-104 cells (embryonic African green monkey kidney) were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Virus Strain: Human rotavirus strain Wa (G1P[4]) was used. The virus was activated with trypsin (10 µg/mL) at 37°C for 30 minutes before infecting the cells.

Cytotoxicity Assay

The cytotoxic effect of the RCAP extract on MA-104 cells was determined using a WST-8 assay [Cell Counting Kit-8 (CCK-8)].

-

MA-104 cells were seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.

-

The culture medium was replaced with serial dilutions of the RCAP extract (0.12 to 125 mg/mL) in maintenance medium (EMEM with 2% FBS).

-

Cells were incubated for 48 hours at 37°C.

-

10 µL of CCK-8 solution was added to each well, and the plate was incubated for another 2 hours.

-

The absorbance was measured at 450 nm using a microplate reader.

-

Cell viability was calculated as: (OD of treated group / OD of control group) × 100%.

Antiviral Activity Assays

Two primary methods were used to assess the antiviral efficacy of the RCAP extract: a post-treatment assay and a mixed-treatment assay.

Post-treatment Assay:

-

Confluent MA-104 cell monolayers in 96-well plates were infected with rotavirus at a multiplicity of infection (MOI) of 0.1.

-

After a 1-hour adsorption period at 37°C, the inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).

-

Medium containing various concentrations of the RCAP extract (0.12 to 15.63 mg/mL) was added to the wells.

-

The plates were incubated for 48 hours until the cytopathic effect (CPE) was observed in the virus control group.

-

Antiviral activity was quantified using the colloidal gold method, real-time qPCR, and cell viability assays.

Colloidal Gold Method:

-

A rapid immunochromatographic assay was used to detect the presence of rotavirus antigen in the cell culture supernatant according to the manufacturer's instructions. A positive result (presence of a test line) indicates the presence of the virus.

Real-Time Quantitative PCR (qPCR):

-

Total RNA was extracted from the cells using an RNA extraction kit.

-

Reverse transcription was performed to synthesize cDNA.

-

qPCR was carried out using specific primers for a conserved region of the rotavirus genome (e.g., targeting the VP6 gene).

-

The viral load was quantified by analyzing the cycle threshold (Ct) values, where a higher Ct value corresponds to a lower viral load.

Apoptosis Detection Assay (DAPI Staining)

-

MA-104 cells were cultured on coverslips in a 24-well plate.

-

Cells were infected with rotavirus and treated with different concentrations of the RCAP extract as described in the post-treatment assay. Uninfected cells treated with the extract served as a control.

-

After 48 hours, the cells were washed with PBS and fixed with 4% paraformaldehyde for 30 minutes.

-

The cells were then permeabilized with 0.1% Triton X-100 for 10 minutes.

-

The coverslips were stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

The coverslips were mounted on glass slides, and the nuclear morphology was observed under a fluorescence microscope. Apoptotic cells were identified by condensed chromatin and fragmented nuclei.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for assessing the anti-rotavirus activity of a this compound-containing extract.

Caption: Proposed mechanism of action for the this compound-containing extract against rotavirus.

Conclusion and Future Directions

The aqueous extract of Rubia cordifolia's aerial parts, which contains this compound as a key component, demonstrates significant anti-rotavirus activity in vitro.[1][2][3] The mechanism is linked to the enhancement of virus-induced apoptosis, leading to a reduction in viral replication and load.[1][2][3]

For drug development professionals, these findings present a promising starting point. Future research should focus on:

-

Isolation and Quantification: Determining the specific 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) of purified this compound to ascertain its individual potency and therapeutic index.

-

Mechanism Elucidation: Investigating the specific cellular signaling pathways involved in the potentiation of apoptosis. Studies could explore the role of caspase activation and the influence on pro- and anti-apoptotic proteins.

-

In Vivo Studies: Evaluating the efficacy and safety of the RCAP extract and purified this compound in animal models of rotavirus infection to assess their therapeutic potential in a physiological context.

-